Journal Name:International Journal of Analytical Chemistry
Journal ISSN:1687-8760
IF:1.698
Journal Website:http://www.hindawi.com/journals/ijac/
Year of Origin:0
Publisher:Hindawi Limited
Number of Articles Per Year:68
Publishing Cycle:
OA or Not:Yes
Liposomes and Lipid Droplets Display a Reversal of Charge-Induced Hydration Asymmetry
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-14 , DOI: 10.26434/chemrxiv-2023-137mn
The unique properties of water are critical for life. Water molecules have been reported to hydrate cations and anions asymmetrically. We show here that this behavior extends to charged nanoscale interfaces. We investigated charge hydration asymmetry using nonlinear light scattering methods on lipid nanodroplets and liposomes in water made of negative, zwitterionic, and positive lipids. Nanodroplets covered with negatively charged lipids induce the strongest water ordering, while droplets covered with positively charged lipids induce the weakest water ordering. Surprisingly, this charge-induced hydration asymmetry is reversed around liposomes. This opposite behavior in charge hydration asymmetry is caused by a delicate balance of electrostatic and hydrogen bonding interactions: In nanodroplets, the electrostatic effects from negatively (positively) charged lipids and oil phase interfere constructively (destructively). Electrostatic contributions drive the asymmetric hydration of positively charged liposomes, whereas a destructive interference between electrostatic and hydrogen bonding contributions drives the asymmetric hydration of negatively charged liposomes. These findings highlight the importance of not only the charge state but also the specific distribution of neutral and charged lipids in cellular membranes.
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RECENT ADVANCES IN COUMARIN-BASED ANTICANCER AGENTS: MECHANISM OF ACTION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-14 , DOI: 10.26434/chemrxiv-2023-dr4j0
Cancer is one of the leading causes of death globally and it stands at second place after cardiovascular disease. About one in five of us will die of cancer and the high mortality rate of this disease is due to the lack of prevention, diagnosis, and treatment. Many researchers all around the world are working on the development of novel anticancer drugs with different mechanisms of action. Coumarin is a highly promising pharmacophore for the development of novel anticancer drugs. Not only that, hybridization of this moiety with other anticancer pharmacophores emerges as a potent breakthrough in the treatment of cancer in order to decrease the side effects and increase efficiency. This review will aim to provide an overview of the recent development of coumarin derivatives as novel anticancer drugs, covering articles published between 2015 and 2022, along with their mechanisms of action and structure-activity relationship studies.
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Leveraging Bismuth Immiscibility to Create Highly Concave Noble Metal Nanoparticles
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-14 , DOI: 10.26434/chemrxiv-2023-1644z
Noble metal nanoparticles can be designed to expose low- and high-index facets, providing precise control over the coordination environment of surface atoms. This control is essential for manipulating physical properties where surface adsorption is important, namely, sensing and catalysis. The integration of metals with differences in structure and electronics, while important for manipulating catalytic activity, does not typically yield structures with well-defined morphologies in colloidal synthesis. To create structures with unusually undercoordinated surfaces, here we leverage the immiscibility of incongruent crystal structures —Au and Bi — to synthesize and stabilize three distinct morphologies: concave tetrahedra, stella octangula (dual tetrahedron), and concave stella octangula. Structural and compositional analysis shows that only ~ 6 x10 -6 moles of surface Bi are needed to manipulate this morphology. Moreover, we show the generalizability of this methodology by synthesizing Pd concave tetrahedra with Bi-enriched surfaces. Electrocatalytic experiments reveal that these Au architectures are highly active toward alcohol oxidation, where surface Bi is critical for alcohol adsorption. Thus, integration of immiscible elements provides a new strategy for designing highly active nanoparticles with precision.
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A light touch: solar photocatalysis detoxifies oil sands process-affected waters prior to significant treatment of naphthenic acids or acid extractable organics
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-s6qg4
The toxicity of oil sands process-affected water (OSPW) has been associated to its dissolved organics, a complex mixture of naphthenic acid fraction components (NAFCs). Here, we evaluated solar treatment with buoyant photocatalysts (BPCs) as a candidate passive advanced oxidation process (P-AOP) for OSPW remediation, according to both analytical chemistry and standard rainbow trout (Oncorhynchus mykiss) and fathead minnow (Pimephales promelas) whole effluent toxicity (WET) bioassays. Solar photocatalysis with BPCs fully degraded naphthenic acids (NAs) and acid extractable organics (AEO) in 3 different OSPW samples, however fish toxicity was eliminated well before concentrations of dissolved organics had significantly diminished, within <2 days of sunlight exposure for all OSPWs. Classical NAs and AEO, traditionally considered among the principal toxicants in OSPW, were not correlated with OSPW toxicity herein. Instead, petroleomic mass spectrometry (MS) analysis revealed low polarity organosulfur NAFCs – O2S− and OS+ (putatively naphthenic sulfoxides), together composing <10% of the total AEO – were correlated with WET outcomes, and apparently accounted for the majority of waters’ toxicity, as described by a physiologically-based model (PBM) of tissue partitioning. These results demonstrate that complete elimination of OSPW toxicity per standard WET bioassays is achievable without significant changes to overall concentrations of dissolved organics, suggesting that most AEO are toxicologically benign, and toxicity may instead be driven by only a small subset of NAFCs, which are preferentially photocatalytically treated. These findings have implications for OSPW release, for which a less extensive but more selective treatment may be required than previously expected.
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Derivation of Morse Potential Function
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-7mzkw
The Morse potential is widely used in chemistry to describe interatomic interactions. However, there is no explicit derivation for this empirical potential from physically meaningful atomic quan- tities. We show that the Morse potential can be derived from a simple atomic screened charge model, which accounts for the shielded nuclear charge by the electron density and exponentially de- cays with distance. The bond dissociation energy of a diatomic molecule is obtained by combining the quantum mechanical covalent and classical electrostatic interactions. The revealed connec- tions between the parameters of the Morse potential, the Pauling bond order and electronegativity bridge the gap between the classical and quantum mechanical descriptions of chemical bonds. The proposed derivation and interpretation of the Morse potential in terms of atomic quantities such as electron-nuclear attraction energy and orbital exponents will be valuable in helping students to form a simple picture of chemical bond.
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Probing the work generated by the autonomous rotation around a single ruthenium atom in an organometallic complex
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-14 , DOI: 10.26434/chemrxiv-2023-mgq5f-v2
A variety of rotary molecular motors powered by light, chemical energy or tunnelling electrons have been synthesized and their operation in solution, in gels or on surfaces has been demonstrated. However, the single-molecule mechanics of such machines remain scarcely studied and very little data regarding their quantified performances have been disclosed. Here, we report on the synthesis of a series of molecules incorporating a five-arm rotor subunit and the direct quantitative measurement of the work generated by its rotation around the central ruthenium atom. We have used single-molecule force spectroscopy (SMFS) to detect the autonomous oscillations. We demonstrate that a mechanical load does not prevent rotation and show that the chemical nature of the arms influences the energy barrier, causing differences in the work that the motor can generate. Our results illustrate that SMFS, which is now widely used to probe processes at the scale of a few tens of nanometers in biomacromolecules, can detect motions around a single atom in a tiny synthetic molecule.
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Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-5mk91-v2
We present an experimental and computational study of solid solution formation in binary systems of substituted nitrobenzoic acids. Different isomers with methyl group, hydroxyl group, and chlorine substituents are studied. We show that the solid solution formation likelihood evaluated based on the observed solubility limit is notably affected by both - the exchanged functional groups and the location of the substituents in the molecular structure. This demonstrates that the component solubility limit strongly depends on the intermolecular interactions present in the crystal structure and altered by the molecule replacement. Solid solutions form in all of the studied crystalline phases. Component solubility limits from around 5% up to 50% were observed. The obtained results indicated that the calculated intermolecular interaction energy change by the functional group replacement does not allow to rationalize the experimentally observed solubilities neither considering the molecules adjacent to the replace group nor all the molecules within a 15 Å radius. The relative energy of the experimental structures and isostructural phases obtained from the computationally generated structure landscapes calculated at the level providing accurate energy ranking was found to be mostly consistent with the experimentally observed component solubilities.
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Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-14 , DOI: 10.26434/chemrxiv-2023-zj5q4-v2
Carbamate is an emerging class of polymer backbone for constructing sequence-defined, abiotic polymers. It is expected that new functional materials can be de novo designed by controlling the primary polycarbamate sequence. While amino acids have been actively studied as building blocks for protein folding and peptide self-assembly, carbamates have not been widely investigated from this perspective. Here we combined infrared (IR), vibrational circular dichroism (VCD) and nuclear magnetic resonance (NMR) spectroscopy with density functional theory (DFT) calculations to understand the conformation of carbamate monomer units in a non-polar, aprotic environment (chloroform). Compared with amino acid building blocks, carbamates are more rigid, presumably due to the extended delocalization of π-electrons on the backbones. cis configurations can be energetically stable for carbamates while peptides typically assume trans configurations at low energies. This study lays an essential foundation for future developments of carbamate-based sequence-defined polymer material design.
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Rapid electrochemical flow analysis of urinary creatinine on paper: unleashing the potential of two-electrode detection
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-27 , DOI: 10.26434/chemrxiv-2023-gb7gb
The development of low-cost, disposable electrochemical sensors is an essential step in moving traditionally inaccessible quantitative diagnostic assays towards the point of need. However, a major remaining limitation of current technologies is the reliance on standardized reference electrode materials. Integrating these reference electrodes considerably restricts the choice of electrode substrate and drastically increases fabrication costs. Herein, we demonstrate that adoption of two-electron detection systems can circumvent these limitations and allow the development of low-cost, paper-based devices. We showcase the power of this approach by developing a continuous flow assay for urinary creatinine, enabled by an embedded graphenic two-electrode detector. The detection system not only simplifies sensor fabrication and readout hardware but also provides robust sensing performance with high detection efficiencies. In addition to enabling high-throughput analysis of clinical urine samples, our two-electrode sensors provide unprecedented insights into the fundamental mechanism of the ferricyanide-mediated creatinine reaction. Finally, we develop a simplified circuitry to drive the detector. This forms the basis of a smart reader that guides the user through the measurement process. This study showcases the potential of affordable capillary-driven cartridges for clinical analysis within primary care settings.
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Directed Crystallization of a Nanoscale Quasi-1D van der Waals Topological Insulator
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-27 , DOI: 10.26434/chemrxiv-2023-f5gb0
Anisotropy often yields unexpected structures and properties in the solid state. In van der Waals (vdW) solids comprised of 1D or quasi-1D (q-1D) chains, anisotropy in both intra- and inter-chain directions results in an abundance of packing motifs and altered physical states. Q-1D vdW solids with topologically protected states are most sought after due to their potential as building blocks for quantum and spintronic devices. Yet, access to such facet- and edge-specific states is limited by the stochastic nature of micromechanical exfoliation. Here, we demonstrate that Bi4I4, a q-1D vdW topological insulator, can be crystallized from the vapor phase either into nanowires or quasi-2D nanosheets. We find that gold nanoparticles (Au NPs) on the growth substrate, in conjunction with the anisotropic structure of Bi4I4, direct the dimensionality of Bi4I4 nanostructures. Systematic variation of Au NP diameters, Bi:I precursor ratios, and growth-deposition temperatures reveal that Au NPs generally act as nucleation sites for vapor-solid growth of nanowires. Post-synthesis analyses of 20 nm Au NPs show that the 1:1 ratio of Bi to I within the Au NPs uniquely triggers the vapor-liquid-solid growth of [001]-oriented nanosheets from laterally-ordered [Bi4I4]n chains along the [100] direction. We rationalize the bimodal growth pathways and the morphologically distinct nanostructures based on crystallization habits of the nanostructures, Bi:I ratios in the Au NPs post-synthesis, and orientation of stereochemically active Bi lone pairs between adjacent chains. We anticipate that these pathways are adaptable to other halide- and chalcogen-based 1D vdW nanocrystals with diverse physical and quantum properties.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, ANALYTICAL 分析化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.00 4 Science Citation Index Expanded Not
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